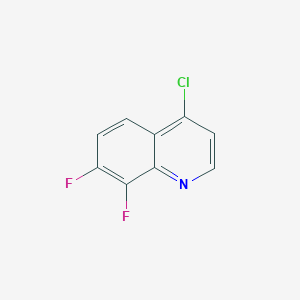

4-氯-7,8-二氟喹啉

描述

Synthesis Analysis

The synthesis of 4-Chloro-7,8-difluoroquinoline exploits cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The molecular formula of 4-Chloro-7,8-difluoroquinoline is C9H4ClF2N . Its molecular weight is 199.58 . The SMILES string representation is FC(C1=NC=CC(Cl)=C1C=C2)=C2F .Chemical Reactions Analysis

Fluorinated quinolines, such as 4-Chloro-7,8-difluoroquinoline, have been studied for their reactivity. A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Physical And Chemical Properties Analysis

4-Chloro-7,8-difluoroquinoline is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学研究应用

抗菌特性

对喹啉衍生物的研究,包括与4-氯-7,8-二氟喹啉在结构上相关的化合物,已经显示出显著的抗菌特性。一项关注合成新的8-硝基氟喹诺酮模型的研究,这些模型与4-氯-7,8-二氟喹啉共享相同的喹啉骨架,展示了对革兰氏阳性和革兰氏阴性菌株的有趣抗菌活性。具体来说,具有特定取代基的衍生物对金黄色葡萄球菌表现出良好的活性,表明结构修饰可以增强抗菌效果 (Al-Hiari et al., 2007)。

合成和与氨的相互作用

另一项研究探讨了多氟化2-氯喹啉与氨的相互作用,旨在合成含卤素的氨基喹啉。这项研究与4-氯-7,8-二氟喹啉相关,因为它提供了关于可用于合成具有潜在生物活性的相关化合物的合成途径的见解。研究结果突出了向喹啉环引入氨基的区域选择性和效率,这个过程可以用于进一步的化学修饰 (Skolyapova et al., 2017)。

抗微生物和抗真菌活性

对4-氯喹啉衍生物的进一步研究,特别是对喹啉核不同位置进行修饰的化合物,已经显示出有希望的抗微生物和抗真菌活性。例如,一种新型的4-氯喹啉化合物对各种细菌和真菌菌株表现出有效的抗微生物特性,突显了这些化合物在开发新的抗微生物药物方面的潜力 (Murugavel等,2017)。

抗癌潜力

从4-氯喹啉合成的4-氨基喹啉衍生物的研究,如4-氯-7,8-二氟喹啉,显示出对人类乳腺肿瘤细胞系的细胞毒作用。这表明这些化合物在癌症治疗中具有潜力,特别是作为开发新的抗癌药物的原型 (Zhang et al., 2007)。

与金属离子的相互作用

喹啉衍生物也已被研究其与金属离子相互作用的能力,作为化学传感器。例如,一种5-氯-8-甲氧基喹啉衍生物被表征为对镉离子的选择性响应,表明这类化合物在环境监测中的实用性,以及在金属离子传感至关重要的治疗环境中的潜在用途 (Prodi et al., 2001)。

作用机制

Target of Action

4-Chloro-7,8-difluoroquinoline is a type of fluorinated quinoline . Quinolines are known to inhibit various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities . .

Mode of Action

It is known that fluorinated quinolines, in general, can interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by fluorinated quinolines, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Given the known biological activities of fluorinated quinolines, it can be inferred that the compound could potentially have antibacterial, antineoplastic, and antiviral effects .

安全和危害

The safety information available indicates that 4-Chloro-7,8-difluoroquinoline is classified as Acute Tox. 4 Oral - Eye Dam. . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .

属性

IUPAC Name |

4-chloro-7,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSJHYFLFHBTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670919 | |

| Record name | 4-Chloro-7,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189105-64-3 | |

| Record name | 4-Chloro-7,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

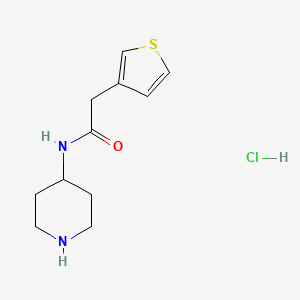

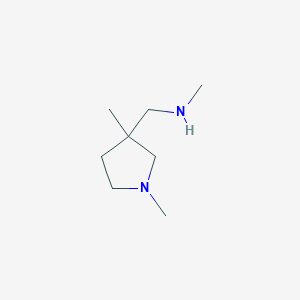

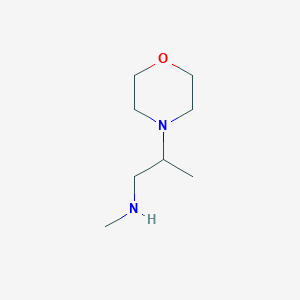

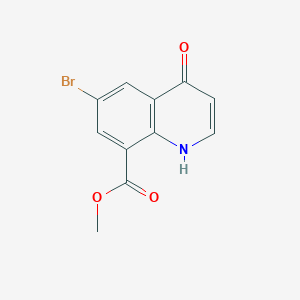

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)

![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)

![Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride](/img/structure/B1463083.png)

![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)